Isomalt - 20942-99-8

Isomalt

Catalog Number: EVT-298813
CAS Number: 20942-99-8
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomalt is a disaccharide alcohol [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reduced-calorie bulk sweetener [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] that is approximately half as sweet as sucrose . Chemically, it is a mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM) [, , , , , ]. It is commercially available in different forms, including Isomalt 500 and Isomalt 900, which differ in their Isomaltooligosaccharide content . Isomalt is categorized as a sugar alcohol, a class of polyols that are commonly used as sugar substitutes in food and pharmaceuticals [, ]. It is non-cariogenic, meaning it does not contribute to tooth decay [, , , , , ]. Its slow digestion and absorption in the small intestine allow a significant portion to reach the colon, where it acts as a prebiotic [, , , , , ]. In scientific research, Isomalt is explored for its potential as a prebiotic, a low-calorie sweetener, and a component in pharmaceutical formulations [, , , , , , , , ].

Sucrose

Compound Description: Sucrose is a common disaccharide sugar found naturally in plants. It is composed of the monosaccharides glucose and fructose linked by an α-(1→2)-glycosidic bond. Sucrose is commonly used as a sweetener in food products. In the context of the provided papers, sucrose serves as a comparison point for the properties and applications of isomalt, particularly in its role as a sweetener and its impact on health factors such as dental caries and gastrointestinal effects [, , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Sucrose is a structural isomer of isomaltulose, the precursor to isomalt. This makes it highly relevant for understanding the different properties that arise from the distinct glycosidic linkages in these sugars. For example, isomalt's α-(1→6) linkage results in slower digestion and a lower glycemic index compared to sucrose [, , , , , ]. Many of the studies directly compare the effects of consuming isomalt versus sucrose on various health parameters, highlighting their differences in areas like dental health [, , ] and gastrointestinal tolerance [, , ].

Isomaltulose

Compound Description: Isomaltulose (also known as palatinose) is a disaccharide composed of glucose and fructose linked by an α-(1→6)-glycosidic bond. It is naturally present in honey and sugarcane juice, albeit in small quantities. Isomaltulose is produced industrially from sucrose through enzymatic rearrangement. It has a lower glycemic index compared to sucrose and is not easily metabolized by oral bacteria, making it a favorable alternative sweetener [, , ].

Relevance: Isomaltulose is the direct precursor to isomalt. It is converted to isomalt through a hydrogenation process. Understanding the properties of isomaltulose is crucial for understanding the production and characteristics of isomalt [, ]. Both compounds share many similarities, including their low cariogenicity and suitability as sucrose replacements [].

1-O-α-D-glucopyranosyl-D-mannitol (GPM)

Compound Description: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) is one of the two major disaccharide alcohols that make up isomalt. It is formed by the hydrogenation of the fructose moiety in isomaltulose [].

Relevance: GPM is a direct component of isomalt, contributing to its overall properties. The ratio of GPM to GPS in different isomalt products can influence their physical properties, such as water solubility [].

6-O-α-D-glucopyranosyl-D-sorbitol (GPS)

Compound Description: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) is the other major disaccharide alcohol component of isomalt. It is also formed by the hydrogenation of isomaltulose [].

Relevance: Like GPM, GPS is a fundamental constituent of isomalt, directly influencing its characteristics. The ratio of GPS to GPM is a key factor in determining the physical properties of different isomalt products [].

Lactitol

Compound Description: Lactitol is a sugar alcohol derived from lactose (milk sugar). It is commonly used as a sweetener and a bulking agent in sugar-free foods. Lactitol is poorly absorbed in the small intestine and can have a laxative effect [, ].

Relevance: Lactitol is often compared to isomalt in studies examining the gastrointestinal tolerance of sugar alcohols [, ]. While both are poorly absorbed and can lead to digestive symptoms, studies suggest that lactitol may have a stronger laxative effect than isomalt [, ].

Maltitol

Compound Description: Maltitol is a sugar alcohol produced by the hydrogenation of maltose, a disaccharide sugar. It is commonly used as a sweetener in sugar-free products. Maltitol has a lower glycemic index than sucrose and is less likely to promote tooth decay [, , ].

Relevance: Maltitol, like lactitol, serves as a relevant comparison point for assessing isomalt's gastrointestinal effects and overall suitability as a sugar replacement [, , ]. Studies suggest that maltitol may be better tolerated than lactitol but may still cause more gastrointestinal symptoms than isomalt, particularly at higher doses [, ].

Xylitol

Compound Description: Xylitol is a sugar alcohol found naturally in small amounts in fruits and vegetables. It is commercially produced from xylose, a sugar found in plant fibers. Xylitol has a sweet taste similar to sucrose but with fewer calories. It is not metabolized by oral bacteria, making it a popular ingredient in sugar-free chewing gums and candies [, , ].

Relevance: Xylitol is often mentioned alongside isomalt in discussions about sugar substitutes, particularly in the context of dental health [, ]. Both compounds are considered non-cariogenic, meaning they do not contribute to tooth decay [, ].

Sorbitol

Compound Description: Sorbitol is a sugar alcohol that occurs naturally in some fruits. It is commercially produced from glucose. Sorbitol is less sweet than sucrose and has a lower glycemic index. It is often used as a sweetener, humectant, and bulking agent in food products [, , , ].

Relevance: Sorbitol is another sugar alcohol used in the food industry, making it relevant for comparing properties and applications with isomalt. Like other sugar alcohols, sorbitol can have laxative effects, but studies suggest that its effects may be less pronounced than those of lactitol [, ].

Erythritol

Compound Description: Erythritol is a sugar alcohol naturally found in small amounts in fruits and fermented foods. It is commercially produced from fermented cornstarch. Erythritol is about 60-70% as sweet as sucrose but has almost no calories and does not affect blood sugar levels [].

Relevance: Erythritol is frequently mentioned alongside isomalt in the context of sugar substitutes, especially in low-calorie and sugar-free products []. While both are sugar alcohols, erythritol has a different chemical structure and is nearly calorie-free, making it a distinct alternative to isomalt and other sugar alcohols.

Panose

Compound Description: Panose is a trisaccharide composed of three glucose units linked by α-(1→6) and α-(1→4) glycosidic bonds. It is produced from starch by the action of certain enzymes [].

Relevance: Panose is a product of isomalto-dextranase activity, an enzyme that can hydrolyze both α-(1→6) and α-(1→4) glucosidic linkages, which are present in isomalt []. The ability of this enzyme to break down both types of linkages is relevant to understanding the potential metabolism of isomalt in the digestive system.

Isomaltotriose

Compound Description: Isomaltotriose is a trisaccharide composed of three glucose units linked by α-(1→6) glycosidic bonds. It is found in small amounts in some fermented foods and is a product of isomalto-oligosaccharide mixtures [, ].

Relevance: Isomaltotriose is structurally very similar to isomalt and is often present in isomalto-oligosaccharide mixtures, which are related to isomalt production and applications [, ]. Understanding the properties and behavior of isomaltotriose can provide insights into the properties of isomalt.

Overview

Isomalt is a sugar alcohol derived from sucrose, primarily used as a low-calorie sweetener in food products. It is classified as a carbohydrate and is known for its non-cariogenic properties, making it suitable for dental-friendly applications. Isomalt is produced through the hydrogenation of isomaltulose, which is itself obtained from sucrose. This compound offers a sweetening effect that is similar to sucrose but with approximately half the calories, making it an attractive alternative for calorie-reduced diets and diabetic-friendly products.

Source and Classification

Isomalt is sourced from sucrose, which is a common sugar derived from sugar beets and sugar cane. The classification of isomalt falls under the category of sugar alcohols, specifically glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol, both of which are produced during the hydrogenation process of isomaltulose. This classification highlights its functional properties as a sweetener and its metabolic behavior in the human body.

Synthesis Analysis

Methods

The synthesis of isomalt typically involves a two-step enzymatic process:

  1. Production of Isomaltulose: Sucrose is treated with sucrose isomerase, an enzyme that catalyzes the conversion of sucrose into isomaltulose (palatinose) under controlled pH and temperature conditions.
  2. Hydrogenation: The resultant isomaltulose undergoes hydrogenation using nickel catalysts to convert it into isomalt. This process can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reactants to enhance yield and purity.

Technical Details

Recent advancements in production methods have focused on improving efficiency and reducing costs. For example, one method involves using a 40% to 55% sucrose solution adjusted to a pH of 5.5, followed by filtration and crystallization steps to isolate high-purity isomalt crystals .

Molecular Structure Analysis

Isomalt has a complex molecular structure characterized by two main components:

  • Glucosyl-α-(1→1)-mannitol
  • Glucosyl-α-(1→6)-sorbitol

These structures contribute to its sweetening properties and low caloric value. The molecular formula for isomalt can be expressed as C12H24O11C_{12}H_{24}O_{11}, indicating its composition of carbon, hydrogen, and oxygen atoms.

Chemical Reactions Analysis

Isomalt undergoes various chemical reactions that are significant in food chemistry:

  • Hydrogenation Reaction: The primary reaction in the synthesis of isomalt involves the addition of hydrogen to isomaltulose in the presence of a nickel catalyst. This reaction converts the ketone group in isomaltulose into alcohol groups, resulting in the formation of isomalt.
  • Fermentation: Isomalt can be fermented by certain bacteria in the gut, leading to the production of short-chain fatty acids, which may have health benefits.
Mechanism of Action

The mechanism by which isomalt functions as a sweetener involves its interaction with taste receptors on the tongue. Isomalt activates sweetness receptors similarly to sucrose but does not lead to significant insulin response due to its unique metabolic pathway. It passes through the small intestine largely undigested, contributing fewer calories than traditional sugars.

Data on Metabolism

Studies indicate that isomalt has less than 50% of the caloric value of sucrose due to its limited absorption in the gastrointestinal tract . Additionally, it does not contribute to dental caries since it does not ferment into acids by oral bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility increases with temperature
  • Taste: Sweetness comparable to sucrose but with a cooling effect

Chemical Properties

  • Molecular Weight: Approximately 344 g/mol
  • Caloric Value: Approximately 2 kcal/g
  • pH Stability: Stable across a wide pH range; does not promote acid production in dental plaque.

These properties make isomalt suitable for various food applications where sweetness without caloric load or dental risk is desired.

Applications

Isomalt finds extensive use in several scientific and commercial applications:

  • Food Industry: Utilized as a sugar substitute in candies, chocolates, baked goods, and other confections aimed at reducing calories.
  • Pharmaceuticals: Employed as an excipient in drug formulations due to its stability and non-cariogenic nature.
  • Dietary Products: Commonly included in products designed for diabetics or those seeking weight management solutions due to its low glycemic index.

Properties

CAS Number

20942-99-8

Product Name

Isomalt

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Solubility

Soluble in water, very slightly soluble in ethanol.

Synonyms

D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol
D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol
isomalt
Palatinit

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O

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